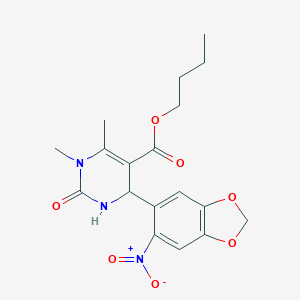![molecular formula C20H19ClN2OS2 B447537 2-(3-chloro-4-methylphenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione CAS No. 331841-11-3](/img/structure/B447537.png)
2-(3-chloro-4-methylphenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chloro-4-methylphenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is a heterocyclic compound that belongs to the thiazole and quinoline families. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a thiazole ring fused with a quinoline ring, makes it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methylphenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione typically involves the reaction of 3-chloro-4-methylphenyl isothiocyanate with 8-methoxy-4,4-dimethylquinoline-2-thiol. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-chloro-4-methylphenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino derivatives, thio derivatives
Wissenschaftliche Forschungsanwendungen
2-(3-chloro-4-methylphenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(3-chloro-4-methylphenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes, such as topoisomerases, which are crucial for DNA replication and repair. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Disubstituted thiazoles: Known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Exhibits diverse pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory effects.
Uniqueness
2-(3-chloro-4-methylphenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione stands out due to its unique structural features, which combine the properties of both thiazole and quinoline rings. This fusion enhances its biological activity and makes it a versatile compound for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
331841-11-3 |
|---|---|
Molekularformel |
C20H19ClN2OS2 |
Molekulargewicht |
403g/mol |
IUPAC-Name |
2-(3-chloro-4-methylphenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C20H19ClN2OS2/c1-11-5-6-12(9-15(11)21)23-19(25)17-14-10-13(24-4)7-8-16(14)22-20(2,3)18(17)26-23/h5-10,22H,1-4H3 |
InChI-Schlüssel |
SUGYEEYWNKRTKW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=S)C3=C(S2)C(NC4=C3C=C(C=C4)OC)(C)C)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=S)C3=C(S2)C(NC4=C3C=C(C=C4)OC)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B447454.png)

![2-amino-6'-chloro-7,7-dimethyl-2',5-dioxo-1',3',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-(2'H)-indole]-3-carbonitrile](/img/structure/B447458.png)
![4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B447460.png)
![4-[(5-METHYL-2-FURYL)METHYLENE]-3-PHENYL-5-ISOXAZOLONE](/img/structure/B447461.png)
![5-Amino-2-methyl-7-(4-methylphenyl)-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B447462.png)

![1-(2,2-dimethylpropanoyl)-7-methyl-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B447465.png)
![Ethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B447468.png)
![3,4,5-trimethoxy-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B447469.png)


![2-Amino-4-(2,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B447473.png)
![7-{4-nitrophenyl}-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one](/img/structure/B447475.png)
